(1-trityl-1H-1,2,4-triazol-3-yl)methanol
Description
(1-Trityl-1H-1,2,4-triazol-3-yl)methanol (CAS: 151607-71-5, molecular formula: C₂₂H₁₉N₃O, molecular weight: 341.41 g/mol) is a triazole derivative featuring a trityl (triphenylmethyl) group at the 1-position of the 1,2,4-triazole ring and a hydroxymethyl substituent at the 3-position . The trityl group serves as a protective moiety, enhancing steric bulk and stability during synthetic processes, as evidenced by its use in the synthesis of SARS-CoV-2 3CL protease inhibitors (e.g., S-217622) . Its role as an intermediate in medicinal chemistry underscores its importance in drug discovery.
Properties
IUPAC Name |
(1-trityl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-16-21-23-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIHOFOPRYYZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239353 | |
| Record name | 1-(Triphenylmethyl)-1H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151607-71-5 | |
| Record name | 1-(Triphenylmethyl)-1H-1,2,4-triazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151607-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Triphenylmethyl)-1H-1,2,4-triazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1-trityl-1H-1,2,4-triazol-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analyses with related compounds.
Synthesis
The synthesis of this compound typically involves the reaction of trityl chloride with 1H-1,2,4-triazole derivatives. The purity of synthesized compounds is crucial for biological assays, with reports indicating that all compounds screened were ≥95% pure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce significant G2/M phase cell cycle arrest and apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The compound's effectiveness is attributed to its ability to inhibit tubulin polymerization, which is critical for cell division .
Table 1: Biological Activity Overview
| Activity | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 52 nM | Induction of apoptosis |
| Cell Cycle Arrest | MCF-7 | N/A | G2/M phase arrest |
| Tubulin Polymerization Inhibition | MCF-7 | N/A | Disruption of microtubule formation |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Compounds with similar triazole structures have been reported to possess fungicidal and bactericidal properties against various pathogens. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways .
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated the effects of this compound on MCF-7 cells. The results demonstrated that the compound not only inhibited cell growth but also led to morphological changes indicative of apoptosis. Immunofluorescence assays confirmed targeting of tubulin, leading to multinucleation and mitotic catastrophe .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of triazole compounds were tested against Pseudomonas aeruginosa and Acinetobacter baumannii. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions in enzymes. This interaction can lead to inhibition of crucial enzymatic pathways in both cancerous and microbial cells .
Comparative Analysis
Comparing this compound with other triazole derivatives reveals its unique properties:
Table 2: Comparison with Related Compounds
| Compound | Activity | Notable Features |
|---|---|---|
| (3'-trifluoromethylphenyl)-bis-(phenyl)-triazole | Antifungal | Stronger fungicidal activity |
| (Diarylmethyl)-triazole derivatives | Antiproliferative | Higher selectivity towards cancer cells |
| (Triazole-based β-lactam inhibitors) | Antimicrobial | Effective against resistant bacterial strains |
Chemical Reactions Analysis
Deprotection Under Acidic Conditions
-
Reaction : The trityl group is cleaved in acidic environments to yield (1H-1,2,4-triazol-3-yl)methanol.
Conditions : Treatment with 2 M hydrochloric acid at room temperature for 2 hours .
Yield : ~85% after recrystallization .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Trityl group removal | 2 M HCl, RT, 2 h | 85% |
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group undergoes derivatization for further applications:
Esterification
-
Reaction : Reacts with 1,1'-carbonyldiimidazole (CDI) to form activated carbonate intermediates.
Conditions : Acetonitrile, room temperature, 2 hours .
Yield : Quantitative conversion observed .
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Carbonate formation | CDI, CH₃CN, RT, 2 h | Activated intermediate |
Chlorination
-
Reaction : Conversion to 1-(chloromethyl)-1H-1,2,4-triazole derivatives using thionyl chloride.
Conditions : Dichloromethane or dichloroethane, 70–100°C, 4 hours .
Yield : 48–81% (dependent on solvent and temperature) .
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| (1H-1,2,4-triazol-1-yl)methanol | SOCl₂, DCM, 70°C, 4 h | 1-(Chloromethyl)-1H-triazole | 81% |
Nucleophilic Substitution
The chlorinated derivative participates in nucleophilic substitutions to form alkyl or aryl derivatives:
| Reaction Type | Conditions | Application | Source |
|---|---|---|---|
| SN2 with amines | THF, 65°C | Carbamate synthesis for drug intermediates |
Role in Medicinal Chemistry
-
Antifungal Activity : The triazole core inhibits ergosterol biosynthesis in fungi.
-
Drug Intermediate : Used in synthesizing carbamate-linked antifungal agents (e.g., coupling with cyclopenta[c]pyrrole derivatives) .
Stability and Reactivity Considerations
-
Acid Sensitivity : The trityl group is labile under acidic conditions but stable in basic or neutral environments .
-
Solubility : Enhanced solubility in organic solvents (e.g., THF, DCM) due to the trityl group .
Comparative Reaction Data
Reactivity differences between trityl-protected and unprotected derivatives:
| Parameter | Trityl-Protected | Unprotected |
|---|---|---|
| Chlorination Efficiency | Moderate (requires harsher conditions) | High (81% in DCM) |
| Deprotection Ease | Acid-labile | N/A |
| Solubility in Organic Media | High | Moderate |
Key Challenges and Optimizations
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Triazole Ring Type : 1,2,4-Triazole derivatives (e.g., trityl and cyclohexyl analogues) differ electronically and sterically from 1,2,3-triazole derivatives (e.g., benzyl analogue), affecting hydrogen-bonding capacity and biological target interactions .
- Functional Group Diversity: The aminoethyl substituent in {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride introduces a basic nitrogen, improving water solubility as a salt .
Physicochemical Properties
- Solubility: The trityl derivative’s high molecular weight (341.41 g/mol) likely reduces aqueous solubility compared to smaller analogues like [3-(1H-1,2,4-triazol-1-yl)phenyl]methanol (175.19 g/mol) .
- Melting Points: Limited data, but triazole-thione derivatives (e.g., 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione) exhibit high thermal stability (m.p. 451–454 K), suggesting triazole rings enhance thermal resilience .
Q & A
Basic: What are the recommended methods for synthesizing (1-trityl-1H-1,2,4-triazol-3-yl)methanol?
Answer:
Synthesis typically involves functionalizing the triazole core with trityl and hydroxymethyl groups. Key approaches include:
- Microwave-assisted alkylation : Reacting triazole intermediates (e.g., 1H-1,2,4-triazol-3-yl derivatives) with trityl chloride under microwave irradiation (60–90°C) in acetonitrile or DCM, followed by purification via flash chromatography (DCM/methanol gradient) .
- Protection-deprotection strategies : Introducing the trityl group early to shield the triazole nitrogen during subsequent hydroxymethylation. For example, reacting 3-(chloromethyl)-1H-1,2,4-triazole with trityl chloride in ethanol, followed by hydrolysis to yield the methanol derivative .
- Solvent selection : Methanol or ethanol is preferred for recrystallization due to the compound’s moderate solubility in polar solvents .
Basic: Which solvents are optimal for solubility and formulation studies?
Answer:
The compound exhibits limited water solubility but dissolves well in:
- Polar aprotic solvents : DMSO, DMF (for reaction conditions) .
- Alcohols : Methanol, ethanol, isopropanol (for purification and crystallization) .
- Chlorinated solvents : Dichloromethane (for chromatographic separation) .
Methodological note : Ethanol is recommended for formulation due to low toxicity and compatibility with soft dosage forms (e.g., ointments) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core characterization methods include:
- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., trityl proton signals at δ 7.2–7.4 ppm and hydroxymethyl at δ 3.8–4.2 ppm) .
- FT-IR : Hydroxyl stretching (~3200–3400 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry (ESI-TOF) : To verify molecular weight (C₂₂H₁₉N₃O, [M+H]⁺ = 342.15) .
- Elemental analysis : Confirming C, H, N content within ±0.3% deviation .
Advanced: How can crystallographic data for this compound be resolved using SHELX software?
Answer:
- Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data .
- Structure solution : Apply SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .
- Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding. Key steps:
- Validation : Check CIF files with PLATON or checkCIF for geometry and ADDSYM alerts .
Advanced: How to analyze tautomeric stability and regioselectivity in derivatives?
Answer:
- Tautomerism : Use ¹H-NMR in DMSO-d₆ to detect proton exchange between triazole N-H and hydroxymethyl groups. DFT calculations (B3LYP/6-311G(d)) predict energetically favored tautomers .
- Regioselectivity : Control via steric effects (trityl group blocks N1) or microwave-assisted reactions (kinetic vs. thermodynamic control). For example, alkylation at N4 is favored under microwave conditions .
Advanced: What methodologies assess biological activity and toxicity mechanisms?
Answer:
- In vitro assays : Test antimicrobial activity via microdilution (MIC values against S. aureus, E. coli) or enzyme inhibition (e.g., acetylcholinesterase) .
- In vivo models : Administer doses (50–400 mg/kg) to rodents; monitor LD₅₀, serum biomarkers (ALT, AST, creatinine), and histological changes (e.g., hepatic necrosis, renal vacuolation) .
- Mechanistic studies : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450) .
Advanced: How to employ computational methods for molecular modeling?
Answer:
- Geometry optimization : Use Gaussian09 with B3LYP/6-311G(d) to minimize energy and compare bond lengths/angles with X-ray data .
- HOMO-LUMO analysis : Calculate frontier orbitals (e.g., energy gap ~4.39 eV) to predict reactivity .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., methanol) in GROMACS to study conformational stability .
Advanced: How to address regioselectivity challenges in triazole functionalization?
Answer:
- Steric directing groups : The trityl moiety at N1 directs electrophiles to N4 or C5 positions .
- Microwave-enhanced synthesis : Achieve kinetic control (e.g., 60°C, 30 min) for N4-alkylation over thermodynamically favored products .
- Protecting groups : Use Boc or Fmoc to temporarily block reactive sites during multi-step synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
